molecular formula C14H13BrO B7815945 1-Bromo-4-((4-methylbenzyl)oxy)benzene

1-Bromo-4-((4-methylbenzyl)oxy)benzene

Cat. No.: B7815945
M. Wt: 277.16 g/mol
InChI Key: XQAVCANWRFIFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-((4-methylbenzyl)oxy)benzene is an organic compound with the molecular formula C14H13BrO It is a derivative of diphenyl ether, where one phenyl ring is substituted with a bromine atom and the other with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-((4-methylbenzyl)oxy)benzene typically involves the etherification of 4-bromophenol with 4-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or toluene to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-((4-methylbenzyl)oxy)benzene can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form brominated phenols.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl ether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Brominated phenols.

    Reduction: Phenyl ether.

    Substitution: Various substituted phenyl ethers depending on the nucleophile used.

Scientific Research Applications

1-Bromo-4-((4-methylbenzyl)oxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to natural substrates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((4-methylbenzyl)oxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ether linkage play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    4-Bromodiphenyl ether: Similar structure but lacks the methyl group.

    4-Methylphenyl ether: Similar structure but lacks the bromine atom.

    4-Bromophenyl ether: Similar structure but lacks the methyl group on the benzyl ring.

Uniqueness

1-Bromo-4-((4-methylbenzyl)oxy)benzene is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-bromo-4-[(4-methylphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-11-2-4-12(5-3-11)10-16-14-8-6-13(15)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAVCANWRFIFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.